ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a triazole ring, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate typically involves multiple steps, starting with the preparation of the triazole and pyrrolidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include ethyl benzoate, triazole derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s biological effects. The exact pathways involved are still under investigation, but the compound’s structure suggests it could interfere with key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dioxo-2H-1,3-benzoxazine-3(4H)-octanoate: This compound shares a similar ester functional group but has a different ring structure.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar triazole ring but differs in its overall structure and functional groups.
Uniqueness
Ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate is unique due to its combination of a triazole ring, a pyrrolidine ring, and a benzoate ester. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Benzoate moiety : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
- Pyrrolidine ring : Known for its role in various pharmacological activities.
- Triazole ring with a sulfur atom : This unique feature may enhance the compound's biological activity due to its ability to participate in various biochemical interactions.
The molecular formula is C19H20N4O3S with a molecular weight of approximately 346.4 g/mol.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. The following sections detail these findings.
Antimicrobial Activity
Studies have shown that the compound possesses notable antimicrobial properties. It interacts with specific enzymes crucial for bacterial survival:
- Enoyl-acyl carrier protein reductase : Involved in fatty acid synthesis.
- Dihydrofolate reductase : Plays a critical role in folate metabolism.
These interactions disrupt essential cellular processes in microorganisms, leading to cell death. The compound's ability to compromise cell membrane integrity further enhances its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound has demonstrated the ability to inhibit cancer cell proliferation by:
- Inducing apoptosis in cancer cells.
- Inhibiting key signaling pathways involved in tumor growth.
Case studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involves interference with cell cycle progression and apoptosis induction.
The proposed mechanisms of action for this compound include:
- Enzyme inhibition : Targeting enzymes critical for cellular metabolism.
- Membrane disruption : Compromising the integrity of microbial and cancer cell membranes.
- Signal transduction interference : Modulating pathways that regulate cell survival and death.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide | C18H22N4OS | Exhibits unique biological activity due to structural variations. |
4-methyl-N-(2-fluorophenyl)acetamide | C19H19FN4O3S | Acts as an α-glucosidase inhibitor; shows different inhibitory properties compared to ethyl 4-[2,5-dioxo...]. |
5-(3-fluorophenyl)-triazole derivatives | C16H14FN5 | Exhibits diverse biological activities; structural modifications lead to variations in efficacy. |
Properties
Molecular Formula |
C15H14N4O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C15H14N4O4S/c1-2-23-14(22)9-3-5-10(6-4-9)19-12(20)7-11(13(19)21)24-15-16-8-17-18-15/h3-6,8,11H,2,7H2,1H3,(H,16,17,18) |
InChI Key |
YOFYMEXXVHJITO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=NN3 |
Origin of Product |
United States |
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